molecular formula C19H18N2O6 B11819156 Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate

Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate

Cat. No.: B11819156
M. Wt: 370.4 g/mol
InChI Key: UWPIJMKFBMRBHW-UHFFFAOYSA-N
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Description

Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a dioxane ring, which is a six-membered ring containing two oxygen atoms. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions.

    Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

    Coupling Reaction: The dioxane ring and the quinoline core are then coupled through a condensation reaction, often using a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and the context of the research.

Comparison with Similar Compounds

Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate: Similar structure but lacks the quinoline core.

    Ethyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate: Contains a benzoate group instead of a quinoline core.

    1 (4H)-Pyridinecarboxylic acid, 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)-, ethyl ester: Similar structure but with a pyridine core.

The uniqueness of this compound lies in its combination of the quinoline core and the dioxane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 8-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-4-25-16(22)12-8-11-6-5-7-14(15(11)21-9-12)20-10-13-17(23)26-19(2,3)27-18(13)24/h5-10,20H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPIJMKFBMRBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2NC=C3C(=O)OC(OC3=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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